Pyridine,2-(2-propen-1-ylthio)-
Overview
Description
Pyridine,2-(2-propen-1-ylthio)-, also known as 2-allylthiopyridine, is a heterocyclic organic compound containing a pyridine ring substituted with an allylthio group at the 2-position. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(2-propen-1-ylthio)- typically involves the reaction of 2-mercaptopyridine with allyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetone for several hours to achieve high yields.
Industrial Production Methods
Industrial production of Pyridine,2-(2-propen-1-ylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine,2-(2-propen-1-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, halides); reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted pyridine derivatives.
Scientific Research Applications
Pyridine,2-(2-propen-1-ylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of Pyridine,2-(2-propen-1-ylthio)- involves its interaction with biological targets such as enzymes and receptors. The compound’s allylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential bacterial enzymes . Additionally, the pyridine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: A precursor in the synthesis of Pyridine,2-(2-propen-1-ylthio)-, known for its antimicrobial properties.
2-Allylpyridine: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.
Thienopyridine: Contains a sulfur atom in the ring, exhibiting distinct pharmacological properties.
Uniqueness
Pyridine,2-(2-propen-1-ylthio)- is unique due to the presence of both the pyridine ring and the allylthio group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit potent antimicrobial properties .
Properties
IUPAC Name |
2-prop-2-enylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRMAHIZBHNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295271 | |
Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65063-38-9 | |
Record name | NSC100905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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